molecular formula C10H15NO B146874 N-(2-methoxybenzyl)ethanamine CAS No. 62924-83-8

N-(2-methoxybenzyl)ethanamine

Cat. No. B146874
CAS RN: 62924-83-8
M. Wt: 165.23 g/mol
InChI Key: JWUPFXRVSIJGAM-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)ethanamine is a chemical compound that is a derivative of phenethylamine and is related to a series of psychoactive drugs known as the 2C-series. It is characterized by the presence of a methoxybenzyl group attached to the ethanamine chain. This compound and its derivatives have been identified in various forms, such as on blotter papers, and are known for their hallucinogenic properties .

Synthesis Analysis

The synthesis of N-(2-methoxybenzyl)ethanamine derivatives typically involves readily available precursor materials and follows a common synthetic pathway. For instance, the synthesis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, which share a similar N-(methoxybenzyl) structure, was achieved through a series of chemical reactions starting from these precursors .

Molecular Structure Analysis

The molecular structure of N-(2-methoxybenzyl)ethanamine derivatives has been elucidated using various analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy played a crucial role in the final elucidation of the structures of these compounds. Additionally, the exact masses and chemical formulas were confirmed by liquid chromatography-electrospray ionization-quadrupole time of flight mass spectrometry (LC-ESI-QTOF-MS) experiments .

Chemical Reactions Analysis

The chemical reactions involving N-(2-methoxybenzyl)ethanamine derivatives can be complex. For example, the gas chromatography-mass spectrometry (GC-MS) spectra of these compounds show dominant ions that are characteristic of the methoxybenzyl portion of the molecule. Derivatization with trifluoroacetic anhydride (TFAA) has been used to determine the molecular masses of these substances .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-methoxybenzyl)ethanamine derivatives have been characterized using a variety of analytical methods. Gas chromatography with electron impact mass spectrometry (GC-EI-MS), Fourier transform infrared spectroscopy (FTIR), and NMR have been applied to identify the active components and corroborate the identity of the compounds. The GC-MS spectra revealed that the analyzed compounds have very similar profiles, with dominant ions observed at specific mass-to-charge ratios .

Scientific Research Applications

Analytical Characterization

N-(2-methoxybenzyl)ethanamine, identified in various hallucinogenic substances, has been a subject of analytical research. Methods like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy have been used for its characterization (Zuba & Sekuła, 2013), (Shevyrin et al., 2016).

Neurochemical Pharmacology

Studies on the neurochemical pharmacology of N-(2-methoxybenzyl)ethanamine derivatives have revealed their action as potent agonists at 5-HT2A receptors, which is consistent with hallucinogenic activity. This has implications for understanding the neurochemical pathways involved in hallucinogenic effects (Eshleman et al., 2018), (Elmore et al., 2018).

Metabolism and Toxicology

Metabolic profiling in human liver microsomes has been conducted for N-(2-methoxybenzyl)ethanamine derivatives, aiding in the identification of metabolites and understanding the metabolic pathways. These studies are essential for forensic and clinical toxicology (Seo et al., 2018), (Poklis et al., 2014).

Hallucinogenic and Psychoactive Effects

Research has been focused on understanding the hallucinogenic and psychoactive effects of these compounds, especially in relation to serotonin receptor activation. This is significant for both therapeutic potential and understanding the risks of misuse (Gatch et al., 2017).

Legal and Regulatory Studies

There have been efforts to understand and regulate the use of N-(2-methoxybenzyl)ethanamine derivatives due to their potent effects and potential for misuse. These studies are crucial for public health and safety regulations (Carter, 2013).

Safety And Hazards

There are no published studies on the safety of N-(2-methoxybenzyl)ethanamine for human use . Available data suggests that extremely small amounts of these substances can cause seizures, cardiac and respiratory arrest, and death . Therefore, it is crucial to handle this compound with care and avoid contact with skin and eyes, inhalation, and ingestion .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-11-8-9-6-4-5-7-10(9)12-2/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUPFXRVSIJGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293625
Record name N-Ethyl-2-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)ethanamine

CAS RN

62924-83-8
Record name N-Ethyl-2-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62924-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
KS Yoon, J Yun, YH Kim, J Shin, SJ Kim, JW Seo… - Toxicology Letters, 2019 - Elsevier
Two emerging psychoactive substances, 2-(2,5-dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine (25D-NBOMe) and N-(2-methoxybenzyl)-2,5-dimethoxy-4-…
Number of citations: 13 www.sciencedirect.com
SY Jeon, YH Kim, SJ Kim, SK Suh, HJ Cha - Neurochemistry International, 2019 - Elsevier
25Isingle bondNBOMe (“25-I”, “N-Bomb”), one of new psychoactive substances (NPSs), is being abused for recreational purpose. However, the liability for abuse or dependence has …
Number of citations: 11 www.sciencedirect.com
D Zuba, K Sekuła - Drug testing and analysis, 2013 - Wiley Online Library
This publication reports analytical properties of three new hallucinogenic substances identified in blotter papers seized from the drug market, namely 25D‐NBOMe [2‐(2,5‐dimethoxy‐4‐…
OV Kupriyanova, VA Shevyrin… - Drug testing and …, 2020 - Wiley Online Library
N‐(2‐Methoxybenzyl)‐2,5‐dimethoxyphenethylamines (NBOMes) are synthetic phenethylamine derivatives emerging on the global drug market and reported to be associated with …
SJ Stellpflug, SE Kealey, CB Hegarty… - Journal of Medical …, 2014 - Springer
Introduction 2C designer drugs have been in use since the 1970s, but new drugs continue to develop from substitutions to the base phenethylamine structure. This creates new clinical …
Number of citations: 108 link.springer.com
JL Poklis, SA Raso, KN Alford, A Poklis… - Journal of analytical …, 2015 - academic.oup.com
In recent years, N-methoxybenzyl-methoxyphenylethylamine (NBOMe) derivatives, a class of designer hallucinogenic drugs, have become popular drugs of abuse. These drugs have …
Number of citations: 101 academic.oup.com
K Kamińska, P Świt, K Malek - Journal of Analytical Toxicology, 2020 - academic.oup.com
NBOMes are N-benzylmethoxy derivatives of the 2C family compounds with N-2-methoxybenzyl moiety substituted by the methoxy group at the 2- and 5-position and the halogen group …
Number of citations: 9 academic.oup.com
BJ Lum, JJ Brophy, DB Hibbert - Australian Journal of Forensic …, 2016 - Taylor & Francis
Gas chromatograms and EI mass spectra of the parent compounds and seven heptafluorobutyric anhydride derivatised, 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)…
Number of citations: 15 www.tandfonline.com
JL Poklis, CR Nanco, MM Troendle… - Drug testing and …, 2014 - Wiley Online Library
We present a case of 4‐bromo‐2,5‐dimethoxy‐N‐[(2‐methoxyphenyl)methyl]‐benzeneethanamine (25B‐NBOMe), an N‐benzyl phenethylamines derivative, intoxication and a high …
JL Poklis, KG Devers, EF Arbefeville… - Forensic science …, 2014 - Elsevier
We present a traumatic fatality of a 19-year-old man who had ingested blotter paper containing 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine]. …
Number of citations: 136 www.sciencedirect.com

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